E3 ligase Ligand-Linker Conjugate 66

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

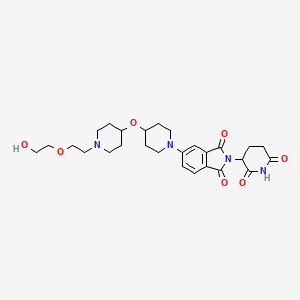

E3 ligase Ligand-Linker Conjugate 66 is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound is a conjugate of an E3 ligase ligand and a linker, specifically designed to recruit the Cereblon protein (CRBN) and facilitate the synthesis of complete PROTAC molecules . PROTACs are heterobifunctional molecules that induce the degradation of target proteins by the ubiquitin-proteasome system, making them valuable tools in molecular biology and potential therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand-Linker Conjugate 66 involves the conjugation of Thalidomide, a known Cereblon ligand, with an appropriate linker . The synthetic route typically includes the following steps:

Activation of Thalidomide: Thalidomide is activated by introducing a reactive functional group, such as an amine or carboxyl group.

Linker Attachment: The activated Thalidomide is then reacted with a linker molecule under controlled conditions, often involving coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Purification: The resulting conjugate is purified using chromatographic techniques to obtain the final this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control and verification of the final product .

Chemical Reactions Analysis

Types of Reactions

E3 ligase Ligand-Linker Conjugate 66 primarily undergoes the following types of reactions:

Substitution Reactions: The conjugate can participate in nucleophilic substitution reactions, where the linker or ligand is replaced by another nucleophile.

Coupling Reactions: The conjugate can form new bonds with other molecules through coupling reactions, facilitated by reagents like DCC or DIC.

Common Reagents and Conditions

N,N’-dicyclohexylcarbodiimide (DCC): Used as a coupling reagent to facilitate the attachment of the linker to Thalidomide.

N,N’-diisopropylcarbodiimide (DIC): Another coupling reagent used for similar purposes.

Solvents: Common solvents include dimethylformamide (DMF) and dichloromethane (DCM).

Major Products Formed

The major product formed from these reactions is the this compound itself, which can then be used as an intermediate for the synthesis of complete PROTAC molecules .

Scientific Research Applications

Targeted Protein Degradation

E3 ligase Ligand-Linker Conjugate 66 is integral to the development of PROTACs, which have emerged as a promising strategy for targeted protein degradation. PROTACs consist of a ligand for a target protein, a linker, and a ligand for an E3 ubiquitin ligase . The compound enhances the specificity and efficiency of this degradation pathway, allowing researchers to manipulate protein levels with high precision.

Drug Discovery

The ability to degrade specific proteins involved in disease mechanisms has significant implications for drug discovery. By utilizing this compound in PROTAC design, researchers can develop novel therapeutics targeting previously "undruggable" proteins associated with various diseases, including cancer and neurodegenerative disorders .

Interaction Studies

Interaction studies involving this compound utilize techniques such as bioluminescence resonance energy transfer (BRET) and surface plasmon resonance (SPR) to explore its ability to recruit Cereblon and mediate interactions with target proteins. These studies provide insights into the optimal design of degraders by examining how different linker lengths and binding sites affect degradation efficacy .

Case Study 1: PROTAC Development for Cancer Therapy

A study demonstrated that this compound could effectively induce degradation of the estrogen receptor alpha (ERα) in breast cancer cells. The optimized PROTAC showed significant anti-proliferative activity with an IC50 value of 39.9 nM, highlighting its potential as a therapeutic agent against hormone-dependent cancers .

Case Study 2: Expanding Target Range

Research involving the conjugation of this compound with various proteins without known small molecule ligands revealed its versatility. For instance, modifications on enhanced green fluorescent protein (EGFP) allowed differential degradation when targeted at various surface locations, demonstrating how site-specific recruitment can optimize degradation outcomes even for challenging targets .

Comparative Analysis with Other Compounds

This compound shares similarities with other compounds used in PROTAC technology but stands out due to its tailored design for optimal interaction with Cereblon. Below is a comparison table highlighting key features:

| Compound Name | Description | Unique Features |

|---|---|---|

| PROTAC-1 | First synthetic PROTAC targeting methionyl aminopeptidase 2 | Pioneered PROTAC technology |

| Thalidomide | Drug acting as a ligand for Cereblon | Known for teratogenic effects |

| Lenalidomide | Immunomodulatory drug targeting Cereblon | Used primarily in multiple myeloma treatment |

| Dexamethasone | Corticosteroid linked to E3 ligases | Anti-inflammatory properties |

Mechanism of Action

E3 ligase Ligand-Linker Conjugate 66 exerts its effects by forming a ternary complex with the target protein and the E3 ligase Cereblon (CRBN). This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the regulated degradation of proteins within the cell .

Comparison with Similar Compounds

Similar Compounds

Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Similar to E3 ligase Ligand-Linker Conjugate 66, these conjugates recruit the VHL E3 ligase for targeted protein degradation.

Mouse Double Minute 2 homolog (MDM2) Ligand-Linker Conjugates: These conjugates target the MDM2 E3 ligase for protein degradation.

Inhibitor of Apoptosis Proteins (IAP) Ligand-Linker Conjugates: These conjugates utilize IAP E3 ligases for targeted protein degradation.

Uniqueness

This compound is unique in its ability to recruit the Cereblon E3 ligase, which has distinct binding properties and target specificities compared to other E3 ligases. This specificity allows for the design of PROTACs with unique degradation profiles and therapeutic potentials .

Properties

Molecular Formula |

C27H36N4O7 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-[4-[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]oxypiperidin-1-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C27H36N4O7/c32-14-16-37-15-13-29-9-5-19(6-10-29)38-20-7-11-30(12-8-20)18-1-2-21-22(17-18)27(36)31(26(21)35)23-3-4-24(33)28-25(23)34/h1-2,17,19-20,23,32H,3-16H2,(H,28,33,34) |

InChI Key |

WUWSWDUWVBAGIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)OC5CCN(CC5)CCOCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.